5-HT1A Receptor: Superior Affinity over mCPP
1-(3,5-Dichlorophenyl)piperazine demonstrates a Ki of 0.0204 nM at the human 5-HT1A receptor, representing sub-picomolar affinity [1]. In contrast, the widely used monochloro analog 1-(3-chlorophenyl)piperazine (mCPP) exhibits a Ki of 23 nM at the same receptor under comparable radioligand displacement conditions [2]. The 3,5-dichloro compound is therefore approximately 1,100-fold more potent at this target.
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.0204 nM |
| Comparator Or Baseline | 1-(3-Chlorophenyl)piperazine (mCPP): 23 nM |
| Quantified Difference | ~1,128-fold higher affinity |
| Conditions | Radioligand displacement assay using [3H]8-OH-DPAT (target) and [3H]5-HT (comparator) on human 5-HT1A receptor |
Why This Matters
For researchers requiring a high-potency 5-HT1A ligand or a scaffold for developing selective serotonergic agents, the 3,5-dichloro derivative provides a vastly superior starting point, minimizing the compound mass required for receptor occupancy.
- [1] BindingDB. BDBM50546855 (CHEMBL4752833). Ki: 0.0204 nM for human 5-HT1A receptor. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50546855 View Source
- [2] BindingDB. BDBM50001915 (mCPP). Ki: 23 nM for human 5-HT1A receptor. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50001915 View Source
